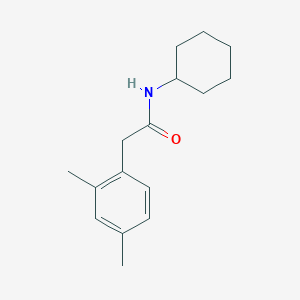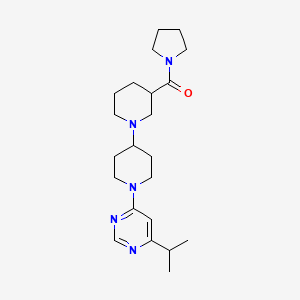![molecular formula C16H14N2S2 B5379563 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine](/img/structure/B5379563.png)
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine, also known as MPTP, is a compound that has been widely studied in the scientific community. MPTP is a thiazole-based compound that has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is not fully understood. However, it has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are inflammatory mediators.
Biochemical and Physiological Effects:
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been found to increase the production of antioxidants, which can protect cells from oxidative damage. 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine is readily available and relatively inexpensive. However, one limitation of using 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research on 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. One area of research could be the development of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine derivatives with improved pharmacological properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine. Finally, studies could be conducted to investigate the potential use of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine in the treatment of other diseases, such as neurodegenerative diseases like Parkinson's disease.
Synthesis Methods
The synthesis of 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine involves the reaction of 2-chloro-5-methylpyridine with 2-(3-methylphenyl)-1,3-thiazole-4-carbaldehyde in the presence of sodium methoxide. The reaction yields 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine as the final product.
Scientific Research Applications
2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, 2-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)pyridine has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
2-(3-methylphenyl)-4-(pyridin-2-ylsulfanylmethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S2/c1-12-5-4-6-13(9-12)16-18-14(11-20-16)10-19-15-7-2-3-8-17-15/h2-9,11H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZHRUHTISNMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CS2)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(3,5-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5379482.png)
![N-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5379491.png)
![6-tert-butyl-1-methyl-4-[4-(3-pyridinylmethoxy)-1-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5379499.png)


![N-[2-(1-methylpiperidin-2-yl)ethyl]-6-[3-(1H-pyrazol-1-yl)azetidin-1-yl]nicotinamide](/img/structure/B5379509.png)

![1-(4-bromophenyl)ethanone [1-(4-bromophenyl)ethylidene]hydrazone](/img/structure/B5379518.png)
![3-{[2-(6-methoxy-2-naphthyl)morpholin-4-yl]carbonyl}benzonitrile](/img/structure/B5379536.png)
![{1-[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-propyl-3-piperidinyl}methanol](/img/structure/B5379551.png)
![methyl 2-[5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5379555.png)

![N-[(3,5-dimethyl-2-phenyl-1H-indol-7-yl)methyl]-5-methylisoxazole-3-carboxamide](/img/structure/B5379573.png)
![methyl [3-(4-ethoxyphenyl)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1-imidazolidinyl]acetate](/img/structure/B5379584.png)